N,N-bis(2-hydroxyethyl)tridecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-hydroxyethyl)tridecanamide is a chemical compound with the molecular formula C17H35NO3. It is known for its surfactant properties and is used in various industrial applications. The compound is characterized by the presence of two hydroxyethyl groups attached to a tridecanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-bis(2-hydroxyethyl)tridecanamide can be synthesized through the reaction of tridecanoic acid with diethanolamine. The reaction typically involves heating the reactants in the presence of a catalyst, such as orthophosphoric acid, to facilitate the formation of the amide bond. The reaction conditions often include temperatures around 140°C and a molar ratio of 1:1 for the reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through distillation or crystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-hydroxyethyl)tridecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
N,N-bis(2-hydroxyethyl)tridecanamide has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of biomolecule-ligand complexes and free energy calculations.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized as an antistatic agent in polyolefines and polystyrenes.
Mechanism of Action
The mechanism of action of N,N-bis(2-hydroxyethyl)tridecanamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyethyl groups can form hydrogen bonds with polar molecules, while the tridecanamide backbone interacts with hydrophobic regions. This dual interaction capability makes it effective in various applications, including surfactant and antistatic agent roles.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-hydroxyethyl)dodecanamide: Similar structure but with a shorter carbon chain.
N,N-bis(2-hydroxyethyl)oleamide: Contains an unsaturated carbon chain.
Uniqueness
N,N-bis(2-hydroxyethyl)tridecanamide is unique due to its longer carbon chain, which enhances its hydrophobic interactions compared to shorter-chain analogs. This property makes it more effective in applications requiring strong surfactant properties and hydrophobic interactions.
Properties
CAS No. |
75587-66-5 |
---|---|
Molecular Formula |
C17H35NO3 |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
N,N-bis(2-hydroxyethyl)tridecanamide |
InChI |
InChI=1S/C17H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-17(21)18(13-15-19)14-16-20/h19-20H,2-16H2,1H3 |
InChI Key |
GNIFNHHDIHBOSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.